![molecular formula C15H11N3O5 B5858520 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes that play a role in inflammation and cancer. Additionally, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has a variety of biochemical and physiological effects. This compound has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. Additionally, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, this compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of using 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide. One area of focus could be on further understanding the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on optimizing the synthesis method for 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide to improve its yield and purity. Finally, studies could be conducted to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 4-methoxy-2-nitrobenzaldehyde with furfural in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyanoacetamide to yield the final product.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has been studied extensively for its potential as a therapeutic agent. Research has shown that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide has been found to have anti-cancer properties, making it a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-22-10-2-4-12(13(7-10)18(20)21)14-5-3-11(23-14)6-9(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJZKTUZZQEZCX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

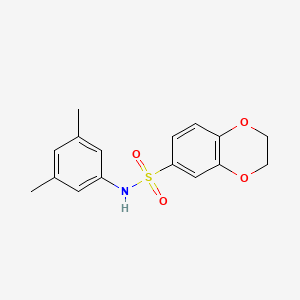
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
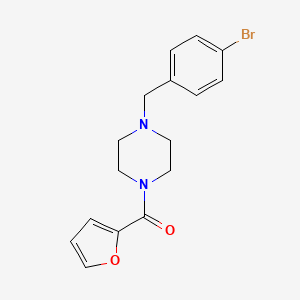
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5858459.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
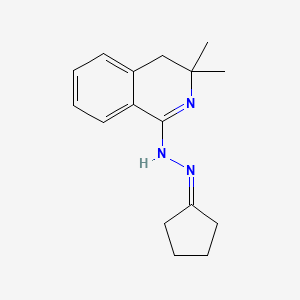
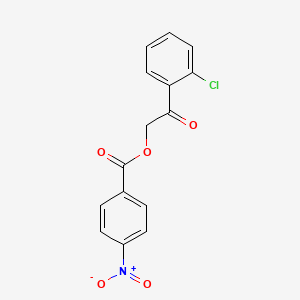
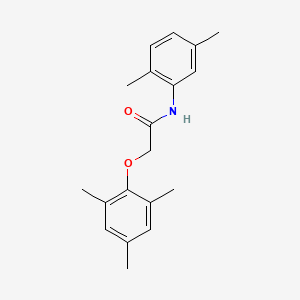
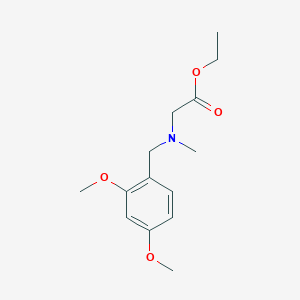
![4-chloro-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B5858512.png)
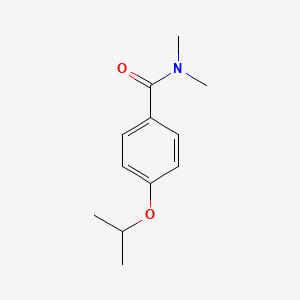
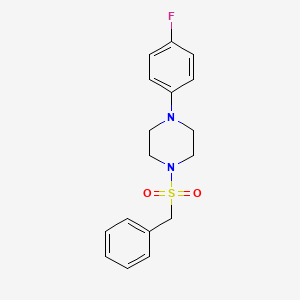
![4-[(4-bromo-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5858535.png)
![3-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5858537.png)